Spectroscopic Characterization of N-hydroxypiperidine-4-carboxamide: An In-depth Technical Guide
Spectroscopic Characterization of N-hydroxypiperidine-4-carboxamide: An In-depth Technical Guide
Introduction
N-hydroxypiperidine-4-carboxamide is a unique heterocyclic compound featuring a piperidine scaffold, a core structure in many biologically active molecules.[1][2] The presence of the N-hydroxy and carboxamide functionalities imparts distinct chemical properties, making it a molecule of significant interest in medicinal chemistry and drug development.[3] A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its structure-activity relationships.
This guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of N-hydroxypiperidine-4-carboxamide, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a predictive and practical framework for researchers in the field.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.[4] For N-hydroxypiperidine-4-carboxamide (C₆H₁₂N₂O₂; Molecular Weight: 144.17 g/mol ), both soft and hard ionization techniques provide valuable information.[5]
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.
Predicted ESI-MS Data for N-hydroxypiperidine-4-carboxamide: [6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.09715 |
| [M+Na]⁺ | 167.07909 |
| [M+K]⁺ | 183.05303 |
| [M-H]⁻ | 143.08259 |
Experimental Protocol: LC-MS/MS Analysis [7]
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Sample Preparation: Dissolve 1 mg of N-hydroxypiperidine-4-carboxamide in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive and negative electrospray ionization.
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Scan Range: m/z 50-500.
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Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
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Expected Fragmentation Pattern (ESI-MS/MS):
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 145.1) is expected to yield characteristic fragment ions resulting from the cleavage of the piperidine ring and the carboxamide group.
Caption: Predicted ESI-MS/MS fragmentation of N-hydroxypiperidine-4-carboxamide.
Electron Ionization (EI-MS)
EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Predicted EI-MS Fragmentation: [7]
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α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
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Ring Fission: Opening of the piperidine ring.
-
Substituent-Driven Fragmentation: Fragmentation of the N-hydroxy and carboxamide groups.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.[8]
Predicted IR Absorption Bands for N-hydroxypiperidine-4-carboxamide:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | O-H (N-OH) | Stretching |
| 3350-3150 | N-H (Amide) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1680-1630 | C=O (Amide I) | Stretching |
| 1650-1580 | N-H | Bending |
| 930-900 | N-O | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Scan Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N-OH | 9.0-10.0 | br s |
| N-H (Amide) | 7.0-8.0 | br s |
| H4 | 2.2-2.5 | m |
| H2, H6 (eq) | 2.8-3.1 | m |
| H2, H6 (ax) | 2.4-2.7 | m |
| H3, H5 (eq) | 1.7-1.9 | m |
| H3, H5 (ax) | 1.4-1.6 | m |
Rationale for Predictions:
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The chemical shifts of the piperidine ring protons are predicted based on data from similar piperidine-4-carboxamide derivatives.[1][9]
-
The N-hydroxy proton is expected to be downfield due to its acidic nature.
-
The amide protons are also expected to be downfield.
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The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid exchange of the labile N-OH and N-H protons with the solvent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170-175 |
| C4 | 40-45 |
| C2, C6 | 50-55 |
| C3, C5 | 25-30 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.
-
Temperature: 298 K.
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Caption: General workflow for NMR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. It is used to identify the presence of chromophores, which are parts of a molecule that absorb light.[8]
The primary chromophore in N-hydroxypiperidine-4-carboxamide is the carboxamide group. Simple amides typically exhibit a weak n → π* transition around 210-220 nm. The presence of the N-hydroxy group may slightly shift this absorption.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank.
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Conclusion
The spectroscopic characterization of N-hydroxypiperidine-4-carboxamide requires a multi-technique approach. ESI-MS is crucial for determining the molecular weight, while IR spectroscopy confirms the presence of key functional groups. Detailed structural elucidation is achieved through a combination of 1D and 2D NMR techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule. By employing the protocols and interpreting the data as outlined in this guide, researchers can confidently identify and characterize N-hydroxypiperidine-4-carboxamide, paving the way for its further investigation and application in drug discovery and development.
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